![molecular formula C16H14N2O2 B1287582 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone CAS No. 65361-84-4](/img/structure/B1287582.png)
1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, as seen in the synthesis of a pyrrole derivative using a natural hydroxyapatite catalyzed reaction . Another study reports the synthesis of an oxime derivative through the reaction of piperonal, characterized by spectroscopic methods . Additionally, a green microwave-assisted synthesis approach is described for the preparation of a benzothiazolyl piperazine derivative, highlighting the advantages of microwave irradiation in accelerating reactions . The synthesis of an imidazo benzoxazolyl ethanone derivative is achieved by reacting an isoxazole derivative with triethylamine under reflux conditions .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations are employed to predict spectral and geometrical data, with high correlations found between experimental and predicted data . The crystal structure of one compound demonstrates a chair conformation for the piperazine ring, supported by Hirshfeld Surface Analysis (HAS) .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for "1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone". However, they do discuss the reactivity of similar compounds. For instance, the oxime derivative forms self-assembling supramolecular frameworks through hydrogen bonds and π-π stacking interactions . The triazole derivative is synthesized via a regioselective click cyclocondensation reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are explored through electrochemical studies, theoretical calculations, and crystallographic analysis. The pyrrole derivative exhibits good corrosion inhibition efficiency on steel surfaces . The oxime derivative's HOMO and LUMO energies indicate its electronic character, and its electrostatic potential surfaces help visualize charge distribution and reactive sites . The triazole derivative's crystal structure and Hirshfeld Surface Analysis reveal insights into its intermolecular interactions .
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be inferred that it might interact with its targets through the formation of oximes or hydrazones . The oxygen in the compound might act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone interacts with its targets and its overall effectiveness . .
properties
IUPAC Name |
1-(4-phenylmethoxyindazol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAYNUXMYHEFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606588 |
Source
|
Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65361-84-4 |
Source
|
Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the synthesis route described in the research paper?
A1: The paper details a novel five-step synthesis route for 4-(benzyloxy)-1H-indazole, a precursor to 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. [] The significance lies in achieving a high total yield of 76.3%, making the process efficient and practical. Furthermore, the research optimizes the synthesis of this compound (compound V) itself, achieving a yield of 87.1% under specific reaction conditions. This focus on yield optimization suggests potential for larger-scale production in the future. []
Q2: How is the structure of the synthesized compound confirmed?
A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of the synthesized this compound. These techniques include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS). [] This multi-faceted approach ensures a comprehensive structural characterization.
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